molecular formula C13H16N4O2 B14693841 N,N'-(3-Methyl-1,2-phenylene)di(aziridine-1-carboxamide) CAS No. 27179-21-1

N,N'-(3-Methyl-1,2-phenylene)di(aziridine-1-carboxamide)

Cat. No.: B14693841
CAS No.: 27179-21-1
M. Wt: 260.29 g/mol
InChI Key: GMXUTNKMGDFROI-UHFFFAOYSA-N
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Description

N,N’-(3-Methyl-1,2-phenylene)di(aziridine-1-carboxamide): is a bifunctional aziridine compound known for its cross-linking properties. It is used in various industrial applications due to its ability to enhance the physical properties of materials such as polymers, rubbers, and adhesives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(3-Methyl-1,2-phenylene)di(aziridine-1-carboxamide) typically involves a multi-step reaction. The process begins with the oxidation of aziridine to aziridinone, followed by a reaction with ammonium sulfite to yield the final product .

Industrial Production Methods: In industrial settings, the compound is produced using large-scale chemical reactors that ensure precise control over reaction conditions such as temperature, pressure, and pH. The final product is then purified through crystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: N,N’-(3-Methyl-1,2-phenylene)di(aziridine-1-carboxamide) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include aziridinone derivatives, amine compounds, and substituted aziridines .

Scientific Research Applications

N,N’-(3-Methyl-1,2-phenylene)di(aziridine-1-carboxamide) has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the formation of covalent bonds with target molecules. The aziridine rings are highly reactive and can form cross-links with various functional groups, leading to enhanced material properties. The molecular targets include amine, hydroxyl, and carboxyl groups, which are commonly found in polymers and biomolecules .

Comparison with Similar Compounds

  • N,N’-(methylenedi-p-phenylene)bis(aziridine-1-carboxamide)
  • N,N’-(1,3-Phenylene)dimaleimide

Comparison: N,N’-(3-Methyl-1,2-phenylene)di(aziridine-1-carboxamide) is unique due to its specific substitution pattern on the phenylene ring, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it particularly suitable for applications requiring high-performance materials .

Properties

CAS No.

27179-21-1

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

IUPAC Name

N-[2-(aziridine-1-carbonylamino)-3-methylphenyl]aziridine-1-carboxamide

InChI

InChI=1S/C13H16N4O2/c1-9-3-2-4-10(14-12(18)16-5-6-16)11(9)15-13(19)17-7-8-17/h2-4H,5-8H2,1H3,(H,14,18)(H,15,19)

InChI Key

GMXUTNKMGDFROI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)N2CC2)NC(=O)N3CC3

Origin of Product

United States

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